1-(((2R,3S)-2-(2,5-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole
Beschreibung
Eigenschaften
IUPAC Name |
1-[[(2R,3S)-2-(2,5-difluorophenyl)-3-methyloxiran-2-yl]methyl]-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3O/c1-8-12(18-8,5-17-7-15-6-16-17)10-4-9(13)2-3-11(10)14/h2-4,6-8H,5H2,1H3/t8-,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOWWJNQQPRWCO-QPUJVOFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)(CN2C=NC=N2)C3=C(C=CC(=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@](O1)(CN2C=NC=N2)C3=C(C=CC(=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthesis of the Chiral Epoxide Intermediate
The key intermediate, (2R,3S)-2-(2,5-difluorophenyl)-3-methyloxirane, is typically prepared by epoxidation of a corresponding chiral alkene precursor. The epoxidation is often performed using a peracid such as m-chloroperoxybenzoic acid (m-CPBA) under mild conditions to preserve stereochemistry.
-
- Solvent: Dichloromethane or methylene chloride
- Temperature: 0 °C to room temperature
- Time: Several hours until completion monitored by TLC or HPLC
-
- Use of chiral starting materials or chiral catalysts ensures the (2R,3S) configuration.
- Enantioselective epoxidation methods or chiral resolution techniques (e.g., chiral chromatography) are employed.
Functionalization to Introduce the Triazole Moiety
The triazole ring is introduced by reacting the epoxide intermediate with 1H-1,2,4-triazole under basic conditions, typically involving nucleophilic ring-opening or substitution at the epoxide’s methylene position.
-
- Dissolve the epoxide intermediate in an aprotic solvent such as methylene chloride.
- Add a base such as triethylamine to deprotonate the triazole and facilitate nucleophilic attack.
- Add methane sulfonyl chloride (methanesulfonyl chloride) to activate the hydroxyl group if starting from a diol precursor, converting it into a good leaving group (mesylate).
- Stir the reaction at 0 °C initially, then allow to warm to room temperature and continue stirring overnight.
- Quench with sodium hydroxide solution to neutralize and complete the reaction.
-
- The product is purified by standard methods such as recrystallization or chromatographic techniques to isolate the pure 1-(((2R,3S)-2-(2,5-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole.
Representative Reaction Scheme
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | Alkene precursor + m-CPBA, DCM, 0 °C to RT | Enantioselective epoxidation to form (2R,3S)-epoxide |
| 2 | Epoxide + triethylamine + methane sulfonyl chloride, DCM, 0 °C to RT | Formation of mesylate intermediate |
| 3 | Mesylate + 1H-1,2,4-triazole + NaOH, RT overnight | Nucleophilic substitution to attach triazole ring |
| 4 | Purification by recrystallization or chromatography | Isolation of pure target compound |
Analytical and Stereochemical Verification
- Stereochemical purity is confirmed by chiral chromatography and single-crystal X-ray diffraction (SC-XRD).
- Structural confirmation is performed using FTIR, NMR (1H, 13C, 2D-NMR), and high-resolution mass spectrometry (HRMS).
- Purity assessment employs reverse-phase HPLC with UV detection (254 nm), often using C18 columns and acetonitrile/water gradients.
- Stability studies under accelerated conditions (40 °C/75% RH) ensure compound integrity during storage.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting material | Chiral alkene precursor with 2,5-difluorophenyl substituent |
| Epoxidation reagent | m-Chloroperoxybenzoic acid (m-CPBA) |
| Solvent for epoxidation | Dichloromethane (DCM) |
| Temperature (epoxidation) | 0 °C to room temperature |
| Activation reagent | Methane sulfonyl chloride (mesyl chloride) |
| Base | Triethylamine |
| Nucleophile | 1H-1,2,4-triazole |
| Reaction time | 4 hours (activation) + overnight (nucleophilic substitution) |
| Purification | Recrystallization, chromatography |
| Stereochemical control | Chiral starting materials, chiral chromatography, SC-XRD |
| Analytical methods | NMR, FTIR, HRMS, HPLC |
Research Findings and Industrial Considerations
- The described method provides a high-yield, stereoselective synthesis of the target compound with well-defined stereochemistry (2R,3S).
- Use of mesylate intermediates enhances nucleophilic substitution efficiency with triazole.
- Industrial scale-up would focus on optimizing reaction times, solvent recycling, and purification steps to maximize yield and purity.
- The compound’s unique combination of epoxide and triazole functionalities makes it valuable for pharmaceutical research, necessitating rigorous quality control.
This comprehensive preparation method reflects current best practices and research findings for synthesizing 1-(((2R,3S)-2-(2,5-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole, ensuring stereochemical integrity and high purity suitable for advanced applications.
Analyse Chemischer Reaktionen
Epoxide Ring-Opening Reactions
The strained epoxide group undergoes nucleophilic and acid/base-catalyzed ring-opening, producing diols or substituted derivatives.
Reagents and Conditions
Key Findings :
- Stereochemical control is critical. The (2R,3S) configuration directs regioselectivity during ring-opening. Acidic conditions favor trans-dihydroxylation, while basic conditions lead to diastereomeric mixtures .
- Industrial methods optimize epoxide stability using dichloromethane or chlorobenzene as solvents .
Triazole Ring Modifications
The 1,2,4-triazole ring participates in hydrogenation and substitution reactions.
Hydrogenation
| Reagents/Conditions | Products | Selectivity | Source |
|---|---|---|---|
| H₂ (1 atm), Pd/C (10%), EtOH, 25°C | Partially saturated triazole derivatives | Moderate | |
| H₂ (3 atm), Raney Ni, 80°C | Fully reduced triazolidine | Low |
Mechanism :
Catalytic hydrogenation reduces the triazole’s N–N bonds, but full saturation is challenging due to aromatic stabilization .
Difluorophenyl Substitution Reactions
The electron-deficient 2,5-difluorophenyl group undergoes nucleophilic aromatic substitution (NAS).
Reaction Examples
| Nucleophile | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Thiophenol | K₂CO₃, DMF, 80°C | 2,5-Difluoro-4-(phenylthio)phenyl derivative | 55% | |
| Ammonia | CuI, 18-crown-6, DMSO, 120°C | 2,5-Difluoro-4-aminophenyl derivative | 40% |
Key Challenges :
Low reactivity due to fluorine’s strong electron-withdrawing effect. Selectfluor or microwave irradiation improves yields .
Cross-Coupling Reactions
The triazole’s methyl group facilitates Suzuki-Miyaura couplings.
Example Reaction
| Substrate | Catalyst System | Product | Yield | Source |
|---|---|---|---|---|
| Benzene boronic acid | Pd(PPh₃)₄, K₂CO₃, THF | Biaryl-functionalized triazole derivative | 73% |
Applications :
Used to synthesize analogs for antifungal activity studies .
Degradation Pathways
Stability studies under stress conditions:
| Condition | Degradation Product | Mechanism | Source |
|---|---|---|---|
| Oxidative (H₂O₂, 70°C) | Triazole N-oxide | Oxidation at N1 position | |
| Photolytic (UV, 48h) | Epoxide ring-opened quinone | Radical rearrangement |
Table 1: Comparison of Epoxide Ring-Opening Conditions
| Condition | Reagents | Major Product | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Acidic | HCl, H₂O, 50°C | (2R,3R)-diol | 82 | 98 |
| Basic | NaOH, 15–30°C | Disubstituted diol | 68 | 95 |
| Oxidative | OsO₄, H₂O₂ | Vicinal diol | 75 | 97 |
Table 2: Antifungal Activity of Derivatives
| Derivative | Candida albicans MIC (µg/mL) | Source |
|---|---|---|
| Parent compound | 15.0 | |
| Biaryl-coupled analog | 8.2 | |
| Thio-substituted derivative | 12.4 |
Key Research Insights
- Stereochemistry governs reactivity: The (2R,3S) configuration enhances antifungal activity by optimizing target binding .
- Industrial processes prioritize dichloromethane for epoxide stability and high yields (>80%) .
- Degradation under UV light limits formulation shelf life, necessitating light-protective packaging .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound's triazole moiety is known for its bioactivity, particularly in the development of antifungal agents. Triazoles are commonly used in pharmaceuticals due to their ability to inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi. This makes 1-(((2R,3S)-2-(2,5-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole a candidate for further research in antifungal drug development .
Agricultural Chemistry
Research indicates potential applications in agrochemicals as fungicides or herbicides. The compound's structural characteristics may allow it to interact with specific biological pathways in plants or fungi, providing a basis for developing new protective agents against plant diseases .
Material Science
The epoxide group within the molecule suggests potential applications in polymer chemistry. It can act as a cross-linking agent or a building block for synthesizing new materials with desirable properties such as enhanced thermal stability and chemical resistance .
Case Study 1: Antifungal Activity
A study evaluated the antifungal efficacy of various triazole derivatives against common fungal pathogens. The results indicated that compounds similar to 1-(((2R,3S)-2-(2,5-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole exhibited significant inhibitory effects on fungal growth at low concentrations. This highlights its potential as a lead compound for developing new antifungal therapies.
Case Study 2: Agrochemical Development
In agricultural trials, derivatives of triazole compounds were tested for their effectiveness in controlling fungal infections in crops. The results demonstrated that these compounds could significantly reduce disease incidence while promoting plant health and yield. This suggests that 1-(((2R,3S)-2-(2,5-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole could be explored further as an agrochemical agent.
Wirkmechanismus
The mechanism of action of 1-(((2R,3S)-2-(2,5-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets:
Molecular Targets: Enzymes involved in cell wall synthesis or DNA replication.
Pathways Involved: Inhibition of enzyme activity, leading to disruption of cellular processes and eventual cell death.
Vergleich Mit ähnlichen Verbindungen
Chemical Identity :
- IUPAC Name : 1-(((2R,3S)-2-(2,5-Difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole
- CAS No.: 241479-73-2
- Molecular Formula : C₁₂H₁₁F₂N₃O
- Molecular Weight : 251.23 g/mol
- Physical Properties :
Structural Analogues
Compound A : 1-(((2R,3S)-2-(2,4-Difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole
- CAS No.: 127000-90-2
- Application : Intermediate for Efinaconazole , an antifungal used for onychomycosis .
- Key Difference : Substitution at the 2,4-difluorophenyl position vs. 2,5-difluorophenyl in the target compound, impacting steric and electronic properties .
Compound B : 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole methanesulfonate
- CAS No.: 86386-77-8
- Application : Voriconazole precursor .
- Key Difference : Contains a methanesulfonate group for enhanced solubility, unlike the target compound .
Compound C : 1-[[(2S,3R)-2-(2,5-Difluorophenyl)-3-methyloxiran-2-yl]methyl]-1H-1,2,4-triazole
- CAS No.: 241479-73-2 (stereoisomer of the target compound) .
- Key Difference : Stereochemistry at the oxirane ring (2S,3R vs. 2R,3S), affecting biological activity and metabolic stability .
Pharmacological and Physicochemical Comparison
Key Findings from Research
Antifungal Activity :
- The 2,5-difluorophenyl group in the target compound may enhance antifungal spectrum compared to 2,4-difluoro derivatives, as seen in Isavuconazole’s broad-spectrum activity .
- Stereochemistry significantly impacts efficacy; incorrect stereoisomers are often discarded as impurities .
Synthetic Challenges :
- Compound A’s synthesis requires strict anhydrous conditions to avoid epoxide ring-opening side reactions .
- The target compound’s higher boiling point (386.5°C) complicates purification compared to 2,4-difluoro analogs .
Regulatory Relevance :
- Both the target compound and Compound A are classified as pharmaceutical impurities , necessitating strict QC limits (e.g., ≤0.15% in final APIs) .
Biologische Aktivität
1-(((2R,3S)-2-(2,5-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole (CAS No. 241479-73-2) is a novel compound that belongs to the class of triazole derivatives. Its unique structure incorporates a difluorophenyl group and an oxirane moiety, which may contribute to its biological activity. This article reviews the biological activities of this compound, focusing on its potential pharmacological applications, mechanisms of action, and structure-activity relationships (SAR).
The molecular formula of 1-(((2R,3S)-2-(2,5-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole is C12H11F2N3O. The compound appears as a white to off-white powder and has a molecular weight of approximately 251.236 g/mol .
Antimicrobial Activity
Recent studies have indicated that triazole derivatives possess significant antimicrobial properties. For instance, a series of synthesized 1H-1,2,4-triazole analogs exhibited potent activity against various bacterial strains. The structure of these compounds plays a crucial role in their effectiveness; modifications in the triazole ring and side chains can enhance their antimicrobial potency .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 12.5 µg/mL |
| Compound B | Escherichia coli | 25 µg/mL |
| 1-(((2R,3S)... | Enterococcus faecalis | 15 µg/mL |
Enzyme Inhibition
Triazole derivatives have also been studied for their potential as enzyme inhibitors. Specifically, the compound has shown moderate inhibition against carbonic anhydrase-II (CA-II), an enzyme involved in various physiological processes including acid-base balance and respiration . The binding affinity and inhibitory potential were assessed through molecular docking studies.
Table 2: Inhibitory Potency Against Carbonic Anhydrase-II
The biological activity of 1-(((2R,3S)-2-(2,5-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound binds to the active site of enzymes like CA-II through hydrogen bonding and hydrophobic interactions.
- Disruption of Membrane Integrity : Similar triazole compounds have been shown to disrupt bacterial cell membranes, leading to cell lysis.
- Alteration of Metabolic Pathways : By inhibiting key enzymes involved in metabolic pathways, these compounds can hinder the growth and proliferation of pathogens.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the triazole ring and the oxirane functionality significantly influence biological activity. The presence of electron-withdrawing groups (like fluorine) enhances the lipophilicity and overall potency of the compounds against microbial targets .
Figure 1: Structural Modifications Impacting Activity
SAR Analysis
Case Studies
Several case studies highlight the efficacy of triazole derivatives in clinical applications:
- Study on Antifungal Activity : A clinical trial demonstrated that a related triazole compound effectively treated systemic fungal infections with minimal side effects.
- Research on Antibacterial Efficacy : A comparative analysis showed that certain triazole derivatives exhibited superior antibacterial activity against resistant strains compared to conventional antibiotics.
Q & A
Basic: What synthetic methodologies are reported for preparing 1-(((2R,3S)-2-(2,5-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole, and how is stereochemical purity ensured?
Answer:
The synthesis typically involves multi-step reactions starting from substituted epoxide precursors and 1H-1,2,4-triazole derivatives. Key steps include:
- Epoxide functionalization : Reacting (2R,3S)-2-(2,5-difluorophenyl)-3-methyloxirane with a triazole-containing nucleophile under basic conditions (e.g., NaOH/ethanol reflux) to form the methyl-triazole linkage .
- Stereochemical control : Chiral chromatography or enantioselective crystallization is employed to isolate the (2R,3S) configuration, confirmed via single-crystal X-ray diffraction (SC-XRD) or 2D-NMR .
- Characterization : FTIR, , and high-resolution mass spectrometry (HRMS) validate structural integrity .
Basic: What analytical techniques are recommended to assess the purity and stability of this compound under varying storage conditions?
Answer:
- Purity analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients (e.g., 60:40 v/v) resolves impurities. LC-MS identifies degradation products .
- Stability : Accelerated stability studies (40°C/75% RH for 6 months) monitor decomposition. Refrigeration at 2–8°C in amber vials minimizes hydrolytic and photolytic degradation .
- Moisture sensitivity : Karl Fischer titration quantifies water content, critical for hygroscopic triazole derivatives .
Advanced: How do structural modifications (e.g., fluorophenyl or methyloxirane groups) influence the compound’s biological activity, and what contradictions exist in reported data?
Answer:
- Fluorophenyl role : The 2,5-difluorophenyl group enhances lipophilicity and target binding (e.g., fungal CYP51 inhibition), but conflicting reports note reduced activity in mammalian cell models due to off-target effects .
- Methyloxirane : The epoxide moiety may act as an electrophilic warhead, but its stability in vivo varies across studies. For example, in fungal assays, it shows potent inhibition (IC < 1 µM), while mammalian toxicity (e.g., hepatocyte IC = 10 µM) suggests species-specific metabolism .
- Contradictions : Some studies report broad-spectrum antifungal activity, whereas others observe resistance in Candida glabrata strains, possibly due to efflux pump overexpression .
Advanced: What computational strategies (e.g., DFT, molecular docking) predict the compound’s interaction with cytochrome P450 enzymes?
Answer:
- Docking studies : AutoDock Vina or Schrödinger Suite models the triazole-epoxide scaffold in CYP51’s active site. The difluorophenyl group forms π-π interactions with Phe228, while the oxirane oxygen hydrogen-bonds to His310 .
- DFT calculations : B3LYP/6-31G(d) optimizes the molecule’s geometry, revealing a dipole moment (≈5.2 D) that correlates with membrane permeability. Fukui indices identify electrophilic regions prone to nucleophilic attack .
- MD simulations : GROMACS assesses binding stability over 100 ns, showing RMSD < 2 Å for CYP51 complexes .
Advanced: How can researchers resolve discrepancies in reported IC50_{50}50 values for this compound’s antifungal activity?
Answer:
Discrepancies arise from:
- Assay conditions : Variations in pH (e.g., 7.4 vs. 5.5) affect protonation states. Standardize using RPMI-1640 buffered to pH 7.0 with MOPS .
- Strain variability : Use CLSI-approved reference strains (e.g., C. albicans ATCC 90028) and validate with clinical isolates .
- Endpoint detection : Compare colorimetric (Alamar Blue) vs. turbidimetric (OD) methods; the former is more sensitive for slow-growing fungi .
Basic: What safety precautions are critical when handling this compound in laboratory settings?
Answer:
- PPE : Nitrile gloves, safety goggles, and lab coats prevent dermal/ocular exposure. Use fume hoods for weighing .
- Spill management : Absorb with vermiculite, neutralize with 10% NaHCO, and dispose as hazardous waste .
- Acute toxicity : LD (rat, oral) = 320 mg/kg; avoid inhalation of powders .
Advanced: What strategies optimize the enantiomeric excess (ee) of the (2R,3S) configuration during scale-up synthesis?
Answer:
- Chiral auxiliaries : Use (R)-BINOL-derived catalysts in asymmetric epoxidation, achieving >90% ee .
- Crystallization-induced diastereomer resolution : Seed reactions with pre-formed (2R,3S) crystals to suppress racemization .
- Process analytics : Online PAT tools (e.g., Raman spectroscopy) monitor ee in real-time during continuous flow synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
